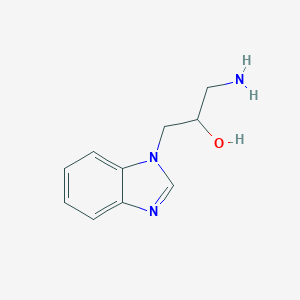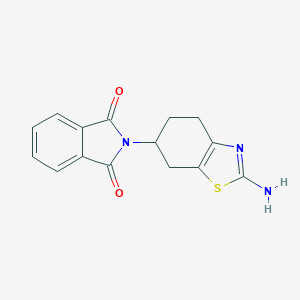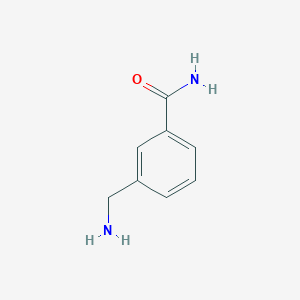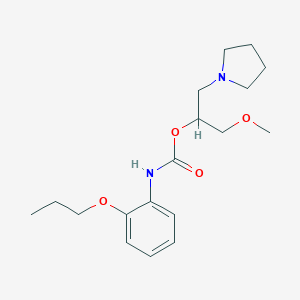
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, also known as AAPH, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. AAPH is a water-soluble compound that is commonly used in biochemical and physiological experiments. It has been found to have a variety of applications in the field of scientific research, including its use as a radical initiator, an antioxidant, and a probe for measuring the antioxidant capacity of biological fluids.
Wirkmechanismus
The mechanism of action of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide involves the formation of free radicals through the cleavage of the N-N bond in the molecule. These free radicals can then react with other molecules, leading to oxidative stress and damage to cellular components. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to be particularly effective in inducing lipid peroxidation, a process that can lead to cellular damage and disease.
Biochemische Und Physiologische Effekte
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and damage to cellular components, leading to cell death and disease. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular components and to evaluate the antioxidant properties of various compounds. However, one limitation of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide is that it can be difficult to control the rate of free radical formation, which can lead to variability in experimental results.
Zukünftige Richtungen
There are several future directions for research involving (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide. One area of interest is the development of new methods for controlling the rate of free radical formation, which could help to reduce variability in experimental results. Another area of interest is the investigation of the role of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in disease processes, particularly in the context of oxidative stress and cellular damage. Additionally, there is potential for the development of new compounds based on the structure of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, which could have applications in the treatment of diseases related to oxidative stress.
Synthesemethoden
The synthesis of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide can be achieved through a variety of methods, including the reaction of N-phenylbenzamide with ethylenediamine and subsequent reaction with bromomethane. This method has been found to be efficient and cost-effective, providing high yields of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide.
Wissenschaftliche Forschungsanwendungen
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been used extensively in scientific research, particularly in the field of oxidative stress. It is commonly used as a radical initiator in experiments designed to measure the antioxidant capacity of biological fluids. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have applications in the study of lipid peroxidation and in the evaluation of the antioxidant properties of various compounds.
Eigenschaften
CAS-Nummer |
100773-63-5 |
|---|---|
Produktname |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Molekularformel |
C20H28BrN3O |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
InChI-Schlüssel |
FOIGSPSSZBCGFP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
Kanonische SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
Synonyme |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



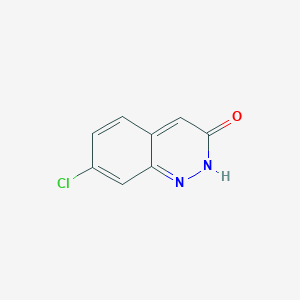

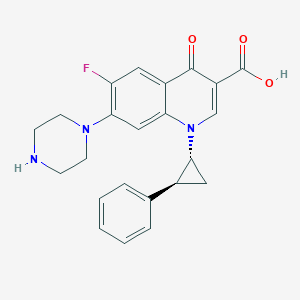
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)


![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
